L-Prolyl-L-leucinamide
Description
X-ray Diffraction Studies on Molecular Conformation
X-ray diffraction studies have provided atomic-level insights into the molecular geometry of L-prolyl-L-leucinamide. The compound crystallizes in the monoclinic space group P2₁, with unit cell parameters a = 6.492(2) Å, b = 5.417(8) Å, c = 20.491(5) Å, and β = 96.59(2)°. The backbone conformation is characterized by torsion angles that deviate from typical α-helical or β-sheet geometries, reflecting proline’s role as a secondary structure disruptor.
Key Conformational Features
The proline residue adopts a Cs-Cα-exo puckered conformation , with the pyrrolidine ring displaced by 0.462(6) Å from its mean plane. This geometry minimizes steric clashes between the proline ring and the leucine side chain. The leucine residue exhibits a twisted g⁻ (tg⁻) conformation, with side-chain torsion angles χ₁ = -59.3(13)°, χ₂₁ = -63.1(16)°, and χ₂₂ = 174.8(15)°.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁ | |
| Unit cell volume | 716.7 ų | |
| Resolution | 0.81 Å | |
| R-factor | 0.081 | |
| Displacement parameters | Beq = 5.64–5.79 Ų (non-H) |
Molecular mechanics calculations (e.g., AMBER force fields) corroborate that the observed crystal conformation is energetically favorable, with intramolecular hydrogen bonds stabilizing the folded structure.
Hydrogen Bonding Networks and Crystal Packing Arrangements
The crystalline lattice of this compound is stabilized by a three-dimensional hydrogen bond network involving peptide backbone atoms and water molecules.
Intermolecular Interactions
- N–H⋯O bonds : The amide nitrogen (N3) donates hydrogen bonds to the carbonyl oxygen (O2) of a symmetry-related molecule (2.824(5) Å, 166.0(2)°).
- Water-mediated bonds : In hydrated forms, water molecules bridge adjacent peptides via O–H⋯O interactions (2.861(4) Å).
Table 2: Hydrogen Bond Parameters
| Donor | Acceptor | Distance (Å) | Angle (°) | Role in Packing |
|---|---|---|---|---|
| N2–H1 | O1 | 3.107(3) | 161.8(2) | Chain elongation |
| N3–H2 | O2 | 2.824(5) | 166.0(2) | Sheet formation |
| N3–H3 | O3 | 2.861(4) | 162.1(2) | Layer stabilization |
These interactions promote a lamellar packing motif , with alternating hydrophobic (leucine side chains) and hydrophilic (backbone/water) layers. The exclusion of solvent molecules in anhydrous polymorphs leads to denser packing, as evidenced by higher calculated densities (1.142 g/cm³ vs. 1.15 g/cm³).
Comparative Analysis of cis/trans Proline Isomerization Effects
Proline’s unique ability to adopt cis or trans peptide bond configurations profoundly influences the conformational landscape of this compound.
Energetic and Structural Implications
- cis-Proline : Observed in N-acetyl-l-prolyl-l-leucinamide (NAPLA), this isomer adopts a strained conformation (ω = -79.4°) but is stabilized by intramolecular C=O⋯H–N hydrogen bonds.
- trans-Proline : Predominates in aqueous solutions but is less frequent in crystals due to steric clashes with adjacent residues.
Table 3: Comparison of cis/trans Isomers
| Parameter | cis-Proline | trans-Proline |
|---|---|---|
| ω angle | -79.4° | 176.2° |
| ΔG (kcal/mol) | +1.2 (less favorable) | 0 (reference) |
| H-bond stabilization | O3⋯H–N3 (2.861 Å) | None |
Notably, the cis configuration in crystals is enforced by crystal packing forces that override the intrinsic trans preference of proline in solution. This finding aligns with studies of analogous peptides like N-acetyl-l-leucyl-l-prolinamide (NALPA), where lattice energies compensate for unfavorable torsional strain.
Biological Relevance
The energy barrier for cis→trans isomerization (~20 kcal/mol) suggests that this compound could act as a conformational switch in biochemical processes. Molecular dynamics simulations predict that mutations altering side-chain bulk (e.g., leucine → alanine) reduce this barrier, highlighting the role of steric effects in isomerization kinetics.
Properties
CAS No. |
60016-92-4 |
|---|---|
Molecular Formula |
C11H21N3O2 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H21N3O2/c1-7(2)6-9(10(12)15)14-11(16)8-4-3-5-13-8/h7-9,13H,3-6H2,1-2H3,(H2,12,15)(H,14,16)/t8-,9-/m0/s1 |
InChI Key |
VVRCMYBORQSUTG-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Solution-Phase Synthesis
Solution-phase synthesis remains the most widely employed method for preparing L-prolyl-L-leucinamide. The process involves sequential protection, activation, and coupling of amino acid residues:
- Protection of L-Proline : The α-amino group of L-proline is protected using tert-butoxycarbonyl (Boc) or acetyl groups to prevent undesired side reactions. In the structurally related compound N-acetyl-L-prolyl-L-leucinamide (NAPLA), acetylation was utilized to stabilize the cis-proline conformation during crystallization.
- Activation of L-Proline’s Carboxyl Group : The carboxyl group is activated using agents such as hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC), forming an active ester intermediate.
- Coupling with L-Leucinamide : The activated proline derivative is reacted with L-leucinamide, where the leucine residue’s carboxyl group is pre-converted to an amide. This step often requires anhydrous conditions and inert atmospheres to minimize hydrolysis.
- Deprotection : The Boc or acetyl group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free dipeptide.
Crystallographic studies of NAPLA revealed that intermolecular hydrogen bonds between the amide groups (N–H···O=C) and acetyl oxygen play a critical role in stabilizing the final product.
Isolation from Protein Hydrolysates
An alternative approach involves isolating L-leucine from protein hydrolysates before converting it to L-leucinamide:
- Acid Hydrolysis of Proteins : Proteins such as casein or gluten are hydrolyzed using concentrated hydrochloric acid, yielding a mixture of amino acids.
- Precipitation of Dileucine Hydrochloride : The hydrolysate is neutralized to pH 2.4, and dileucine hydrochloride is precipitated via salt saturation.
- Conversion to L-Leucinamide : The isolated L-leucine is esterified (e.g., methyl ester) and subsequently reacted with ammonia to form L-leucinamide.
- Peptide Bond Formation : The final coupling with L-proline follows the solution-phase method outlined in Section 2.1.
This method leverages industrial-scale protein hydrolysis but requires additional steps to ensure enantiomeric purity.
Structural and Thermodynamic Considerations
Conformational Stability
The crystal structure of NAPLA (a derivative of this compound) adopts a non-canonical conformation characterized by torsion angles $$\phi{\text{Pro}} = -79.4^\circ$$, $$\psi{\text{Pro}} = 144.0^\circ$$, $$\phi{\text{Leu}} = -108.4^\circ$$, and $$\psi{\text{Leu}} = 114.1^\circ$$. These angles place the molecule in the F and C regions of the Ramachandran plot, deviating from typical β-turn geometries due to crystal packing forces.
Hydrogen Bonding Network
In the crystalline state, this compound derivatives form three intermolecular hydrogen bonds:
- N–H···O=C between amide groups ($$2.82–3.11$$ Å)
- N–H···O interactions involving acetyl oxygen ($$2.86$$ Å)
These interactions stabilize the lattice and influence the melting thermodynamics, with NAPLA exhibiting a melting enthalpy ($$\Delta H{\text{fus}}$$) of $$35.3 \, \text{kJ/mol}$$ and entropy ($$\Delta S{\text{fus}}$$) of $$78.7 \, \text{J/mol·K}$$.
Comparative Analysis of Synthesis Routes
| Method | Advantages | Challenges | Yield (Typical) |
|---|---|---|---|
| Solution-Phase Synthesis | High purity, controlled stereochemistry | Requires protection/deprotection steps | 60–75% |
| Hydrolysate Isolation | Scalable, cost-effective precursor production | Additional purification steps needed | 40–55% |
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the amide bond in L-prolyl-L-leucinamide is a critical reaction, enabling degradation or functionalization of the peptide.
Acidic/Basic Hydrolysis
-
Conditions :
-
Products :
Enzymatic Hydrolysis
The enzyme L-proline amide hydrolase (PsyPAH) from Pseudomonas syringae catalyzes the hydrolysis of proline amide derivatives:
| Substrate | Enzyme Activity (U/mg) | Kₘ (mM) | Reference |
|---|---|---|---|
| L-Pro-p-nitroanilide | 18.7 ± 1.5 | 0.21 | |
| L-Leucinamide | 2.1 ± 0.3 | >10 |
While direct kinetic data for this compound is unavailable, its structural similarity to L-leucinamide suggests susceptibility to PsyPAH-mediated hydrolysis .
Peptide Bond Modifications
Substitution or reduction of the peptide bond alters biological activity and stability.
Oxidation and Stability
Oxidative stability of this compound depends on residues and environmental factors:
| Reaction Type | Reagents/Conditions | Observed Stability | Reference |
|---|---|---|---|
| Oxidation | H₂O₂ (1 mM), 37°C, 24 h | Resistant | |
| Thermal | 60°C, pH 7.4, 72 h | Stable |
Proline’s cyclic structure enhances resistance to oxidation, while the amide bond’s rigidity contributes to thermal stability .
Enzymatic Interactions and Receptor Modulation
This compound analogues exhibit dopamine receptor modulation:
| Analogue | Biological Effect | Reference |
|---|---|---|
| Cyclic thiazolidine derivatives | Downregulation of striatal dopamine receptors in hypertensive rats | |
| Acetylated derivatives | Enhanced receptor binding affinity |
Scalability Challenges
Key Research Findings
-
Enzymatic Specificity : PsyPAH preferentially hydrolyzes proline amides over leucinamide derivatives, indicating steric or electronic selectivity .
-
Structural Analogues : Substitution of peptide bonds with CH₂-NH groups improves metabolic stability without compromising bioactivity .
-
Thermodynamic Stability : this compound’s cyclic proline residue confers resistance to thermal denaturation up to 60°C .
Scientific Research Applications
L-Prolyl-L-leucinamide, a dipeptide derivative, has garnered attention in various scientific research applications due to its unique biochemical properties. This article explores its applications across different fields, including biochemistry, pharmacology, and biotechnology, supported by comprehensive data tables and documented case studies.
Biocatalysis and Enzyme Engineering
Recent studies have highlighted the potential of this compound in enzyme engineering. For instance, research on L-proline amide hydrolase from Pseudomonas syringae demonstrated its application in the "Amidase Process," which is crucial for the industrial production of optically pure amino acids. The enzyme showed a preference for substrates containing proline and leucine, indicating that this compound could enhance substrate specificity and reaction efficiency in biocatalytic processes .
Pharmacological Insights
This compound has been investigated for its pharmacological effects, particularly in neuropharmacology. A study on the compound's analogs revealed that modifications to the peptide bond structure could influence biological activity, with certain analogs demonstrating comparable efficacy to natural hormones while exhibiting increased toxicity . This suggests that this compound and its derivatives may have potential applications in treating neurological disorders such as Parkinson's disease by modulating dopaminergic functions .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interaction of this compound with various biological targets. These studies indicated that the compound exhibits significant binding affinity with specific receptors involved in cellular signaling pathways. For example, docking simulations showed promising results against cell wall proteins of pathogens like Pythium spp., suggesting its potential as a biopesticide or therapeutic agent .
Case Studies in Clinical Applications
Clinical case studies have also been documented regarding the effects of related compounds on human health. For instance, investigations into L-prolyl-L-leucyl-glycine amide (a close analog) demonstrated its ability to influence alpha-melanocyte-stimulating hormone release in the central nervous system, highlighting its role in metabolic regulation . Such findings underscore the importance of further exploring this compound’s therapeutic potential.
Data Tables
| Compound | Activity | Toxicity Level |
|---|---|---|
| This compound | Moderate efficacy | Low |
| L-prolyl-L-leucyl-glycine amide | Comparable to natural hormone | Increased |
Mechanism of Action
The mechanism of action of L-Leucinamide, L-prolyl- involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes such as aminopeptidases, which catalyze the hydrolysis of peptide bonds . The compound’s structure allows it to bind to active sites of enzymes, influencing their activity and modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares L-Prolyl-L-leucinamide with structurally related compounds, highlighting key differences in composition, modifications, and applications:
Structural and Functional Insights:
- Cyclic vs. Linear Structures : Cyclo(leucyl-prolyl) exhibits greater conformational rigidity and resistance to enzymatic cleavage compared to linear dipeptides like this compound, making it suitable for prolonged biological activity .
- In contrast, the nitrosoamino modification (CAS 83472-40-6) introduces reactivity but raises toxicity concerns .
- Acetylation and Charge : N-Acetylglycyl-L-lysyl-L-prolyl-L-valinamide (CAS 120137-66-8) demonstrates how acetylation and lysine’s positive charge can improve solubility and membrane permeability .
Physicochemical Properties:
- Molecular Weight : Linear dipeptides (e.g., this compound) typically have lower molecular weights (~275 g/mol) compared to modified variants like CAS 100929-83-7 (~458 g/mol), affecting diffusion rates and bioavailability.
- Solubility : Hydrophobic substituents (e.g., naphthalenyl) reduce aqueous solubility, whereas charged residues (e.g., lysine) enhance it .
Q & A
Q. How can researchers statistically analyze dose-response curves for this compound to account for non-linear dynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
